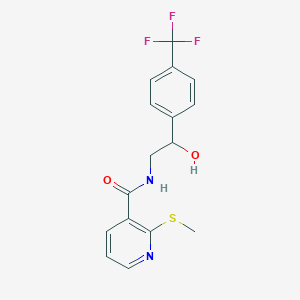
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C16H15F3N2O2S and its molecular weight is 356.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of diabetes management and antioxidant properties. This article reviews the available research findings, synthesizing data from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound possesses a complex molecular structure characterized by the following features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Nicotinamide Backbone : Commonly associated with biological activities, including effects on cellular metabolism and signaling pathways.
- Methylthio Substituent : May influence the compound's reactivity and interaction with biological targets.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of this compound. Notably, it has demonstrated significant inhibitory activity against key enzymes involved in carbohydrate metabolism:
| Concentration (μM/mL) | Alpha-Amylase Inhibition (%) | IC50 (μM) |
|---|---|---|
| 500 | 78.85 | 4.58 |
| 250 | 73.08 | |
| 125 | 68.90 | |
| 62.5 | 62.28 | |
| 31.25 | 58.47 |
Compared to the standard drug acarbose, which has an IC50 of 1.58 μM, the compound exhibits promising results, suggesting its potential as an alternative or adjunct therapy for diabetes management .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH free radical scavenging assay, yielding an IC50 value of 2.36 μM. This indicates a strong ability to neutralize free radicals, which is crucial for protecting cells from oxidative stress. For comparison, ascorbic acid, a well-known antioxidant, exhibited an IC50 of 0.85 μM .
Case Studies and Experimental Evidence
In a series of experiments involving albino mice, acute toxicity tests were conducted to evaluate the safety profile of this compound. The results indicated no adverse behavioral changes or lethality at various concentrations administered over a 72-hour period . This suggests that the compound may have a favorable safety profile for further development.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The inhibition of alpha-amylase and other enzymes involved in glucose metabolism may contribute to its antidiabetic effects.
- Antioxidant Mechanisms : The ability to scavenge free radicals helps mitigate oxidative damage, which is often implicated in various chronic diseases.
特性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-24-15-12(3-2-8-20-15)14(23)21-9-13(22)10-4-6-11(7-5-10)16(17,18)19/h2-8,13,22H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLLQJLAXNANMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














